molecular formula C18H27N3O3 B269080 4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide

4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide

Cat. No. B269080
M. Wt: 333.4 g/mol
InChI Key: RYFJGZAPXBYZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as CXCR4 antagonist, and it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of 4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide involves the inhibition of CXCR4, a chemokine receptor that is involved in cell migration and invasion. By inhibiting CXCR4, this compound can prevent the migration and invasion of cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide can have various biochemical and physiological effects. This compound can inhibit the expression of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix. It can also induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide in lab experiments is its specificity towards CXCR4. This compound can selectively inhibit CXCR4 without affecting other chemokine receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of 4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide in scientific research. One of the most promising directions is in the development of cancer treatments. This compound has shown promising results in inhibiting the migration and invasion of cancer cells, and further studies can explore its potential as a cancer treatment. Other potential applications include the treatment of inflammatory diseases and the study of immune system function.
In conclusion, 4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide is a unique compound that has been widely used in scientific research. Its specificity towards CXCR4 and its potential as a cancer treatment make it a promising candidate for future research.

Synthesis Methods

The synthesis of 4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide involves several steps. The first step is the preparation of 4-aminobenzoic acid, which is then reacted with cyclohexyl isocyanate to form 4-{[(cyclohexylamino)carbonyl]amino}benzoic acid. This intermediate is then reacted with 3-methoxypropylamine to yield the final product.

Scientific Research Applications

4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide has been used in various scientific research applications. One of the most significant applications is in the study of cancer. Studies have shown that this compound can inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer treatment.

properties

Product Name

4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

4-(cyclohexylcarbamoylamino)-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C18H27N3O3/c1-24-13-5-12-19-17(22)14-8-10-16(11-9-14)21-18(23)20-15-6-3-2-4-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

RYFJGZAPXBYZHF-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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